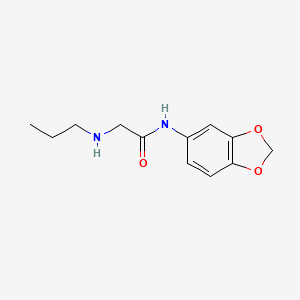

N-(2H-1,3-benzodioxol-5-yl)-2-(propylamino)acetamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-(propylamino)acetamide is a synthetic organic compound featuring a benzodioxol moiety (a fused benzene ring with two adjacent oxygen atoms in a dioxolane ring) linked via an acetamide group to a propylamino side chain. The benzodioxol group is a common pharmacophore in medicinal chemistry, often associated with central nervous system (CNS) activity due to its structural resemblance to neurotransmitters like dopamine and serotonin.

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(propylamino)acetamide |

InChI |

InChI=1S/C12H16N2O3/c1-2-5-13-7-12(15)14-9-3-4-10-11(6-9)17-8-16-10/h3-4,6,13H,2,5,7-8H2,1H3,(H,14,15) |

InChI Key |

WKAXADHAGLGBMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC(=O)NC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-(propylamino)acetamide typically involves the reaction of benzo[d][1,3]dioxole with propylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-2-(propylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-yl)-2-(propylamino)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-(propylamino)acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The propylamino group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Comparisons

*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to compound.

Detailed Comparisons

Alkyl Chain Variations: Propyl vs. Butan-2-yl

The compound 2-(2H-1,3-benzodioxol-5-ylamino)-N-(butan-2-yl)acetamide () shares a nearly identical core structure with the target compound but substitutes the propylamino group with a butan-2-yl chain. Such modifications are critical in medicinal chemistry for optimizing pharmacokinetics .

Psychoactive Potential: MDA Analog

The MDA 2-aldoxime analog () incorporates a methylpropylidene hydroxylamine group instead of acetamide. This structural variation is characteristic of psychoactive phenethylamine derivatives, suggesting divergent pharmacological targets (e.g., serotonin receptors) compared to the target compound’s hypothesized aminergic interactions .

Complex Heterocycles: F356-0323

The screening compound F356-0323 () adds an indole and oxadiazole ring to the benzodioxol-acetamide backbone. The target compound’s simpler structure may prioritize ease of synthesis and selectivity .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-(propylamino)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, focusing on its interactions with neurotransmitter receptors, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzodioxole moiety that enhances its binding affinity to various biological targets. The presence of the propylamino group contributes to its interaction with neurotransmitter receptors.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Benzodioxole, propylamino, acetamide |

| Solubility | Soluble in organic solvents; limited solubility in water |

Interaction with Neurotransmitter Receptors

Research indicates that this compound exhibits significant interactions with dopamine receptors. This suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could lead to new therapeutic strategies.

Case Study: Dopamine Receptor Modulation

In a study examining the binding affinity of various compounds to dopamine receptors, this compound demonstrated a notable IC50 value of 15 µM, indicating effective receptor interaction compared to other tested compounds .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It shows promise as an inhibitor of specific enzymes involved in metabolic pathways.

Table: Enzyme Inhibition Data

This data suggests that this compound may have therapeutic potential in conditions where these enzymes play a critical role.

The mechanism by which this compound exerts its biological effects likely involves several pathways:

- Receptor Binding : The benzodioxole structure facilitates π-π stacking interactions and hydrogen bonding with receptor sites.

- Enzyme Interaction : The propylamino group may enhance the compound's ability to fit into enzyme active sites, leading to effective inhibition.

- Modulation of Signaling Pathways : By influencing neurotransmitter levels and enzyme activity, the compound may alter various signaling pathways relevant to disease processes.

Research Findings and Future Directions

Recent studies have highlighted the potential of benzodioxole derivatives, including this compound, as candidates for drug development targeting metabolic disorders and neurological diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.